

An In-depth Technical Guide to 4-(4-bromophenyl)-4-oxobutanoic acid

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Compound of Interest

Compound Name: 3-(4-Bromobenzoyl)propionic acid

Cat. No.: B1266032

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-bromophenyl)-4-oxobutanoic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores its potential biological activities and provides detailed experimental protocols for its synthesis and for assays relevant to its potential therapeutic applications.

Chemical Identity and Nomenclature

4-(4-bromophenyl)-4-oxobutanoic acid is a keto-carboxylic acid featuring a bromophenyl group. Its systematic IUPAC name is 4-(4-bromophenyl)-4-oxobutanoic acid. It is also commonly referred to by several alternative names and synonyms.

Table 1: Alternative Names and Chemical Identifiers

Identifier Type	Value
Synonyms	3-(4-Bromobenzoyl)propionic acid
3-(p-Bromobenzoyl)propionic acid	
4-(4-Bromophenyl)-4-oxobutyric acid	
β-(p-Bromobenzoyl)propionic acid	
CAS Number	6340-79-0
Molecular Formula	C ₁₀ H ₉ BrO ₃
Molecular Weight	257.08 g/mol
InChI Key	ZODFRCZNTXLDDW-UHFFFAOYSA-N
SMILES	O=C(O)CCC(=O)c1ccc(Br)cc1

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of 4-(4-bromophenyl)-4-oxobutanoic acid is essential for its application in research and development.

Table 2: Physicochemical Properties

Property	Value	Reference
Melting Point	146-147 °C	[1]
Boiling Point	Not available	
Appearance	White to off-white solid	
Solubility	Data not readily available in quantitative terms. As a polar carboxylic acid, it is expected to have higher solubility in polar organic solvents.	

Table 3: Spectroscopic Data

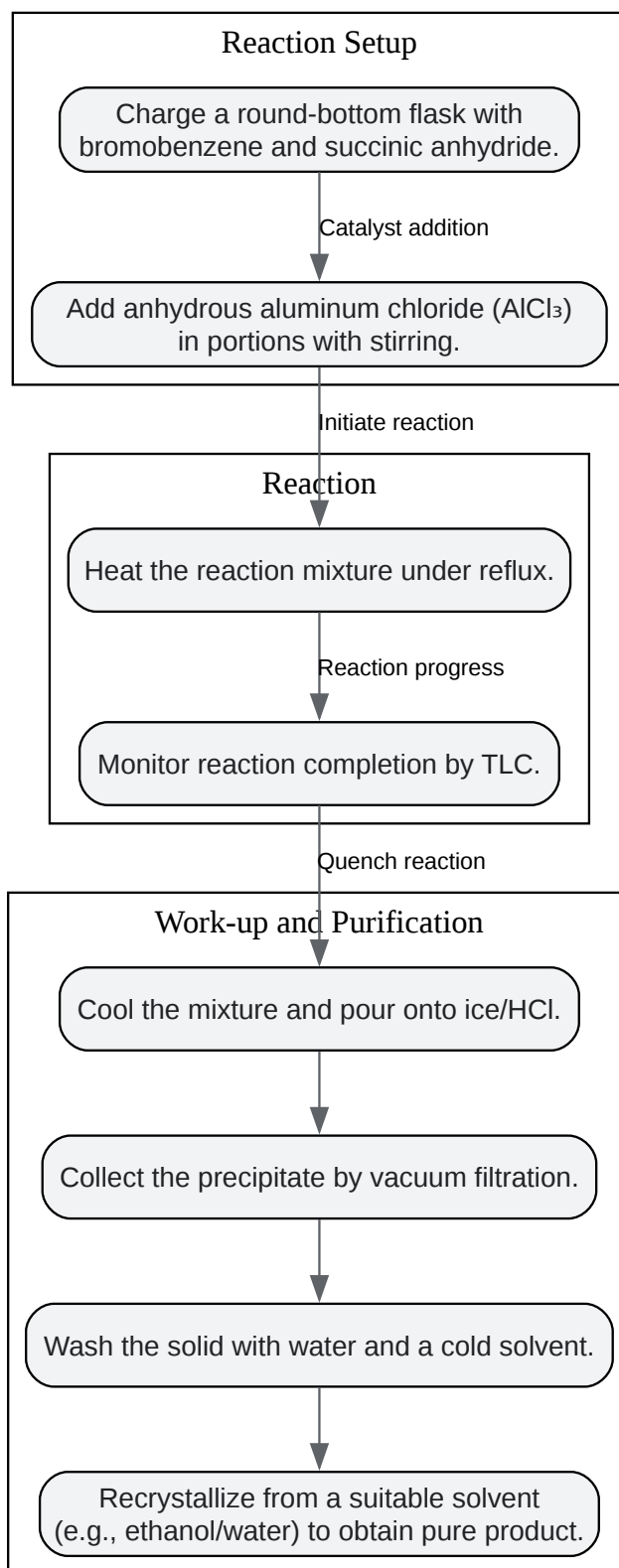
Technique	Data and Interpretation
¹ H NMR	Predicted shifts: Aromatic protons (ortho to carbonyl): ~7.9 ppm (d, 2H); Aromatic protons (meta to carbonyl): ~7.7 ppm (d, 2H); Methylene protons (adjacent to carbonyl): ~3.3 ppm (t, 2H); Methylene protons (adjacent to carboxyl): ~2.8 ppm (t, 2H); Carboxylic acid proton: ~12.0 ppm (s, 1H).
¹³ C NMR	Predicted shifts: Carbonyl carbon (ketone): ~197 ppm; Carbonyl carbon (acid): ~178 ppm; Aromatic carbon (ipso-bromo): ~128 ppm; Aromatic carbon (ipso-carbonyl): ~135 ppm; Aromatic carbons (ortho to carbonyl): ~129 ppm; Aromatic carbons (meta to carbonyl): ~132 ppm; Methylene carbon (adjacent to carbonyl): ~33 ppm; Methylene carbon (adjacent to carboxyl): ~28 ppm.
IR (Infrared)	Characteristic peaks: ~3300-2500 cm ⁻¹ (broad, O-H stretch of carboxylic acid); ~1710 cm ⁻¹ (C=O stretch of carboxylic acid); ~1680 cm ⁻¹ (C=O stretch of ketone); ~1600-1450 cm ⁻¹ (C=C stretches of aromatic ring); ~820 cm ⁻¹ (C-H out-of-plane bend for para-disubstituted benzene).
Mass Spec.	Molecular ion peak (M ⁺) expected at m/z 256 and 258 in a ~1:1 ratio due to the presence of bromine isotopes (⁷⁹ Br and ⁸¹ Br). ^[3] Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage at the keto group.

Experimental Protocols

Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This protocol is adapted from a procedure reported in Organic Syntheses and involves the Friedel-Crafts acylation of bromobenzene with succinic anhydride.^[1]

Workflow Diagram:



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Caption: Workflow for the synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid.

Materials:

- Bromobenzene
- Succinic anhydride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (anhydrous)
- Concentrated hydrochloric acid
- Ice
- Ethanol
- Water

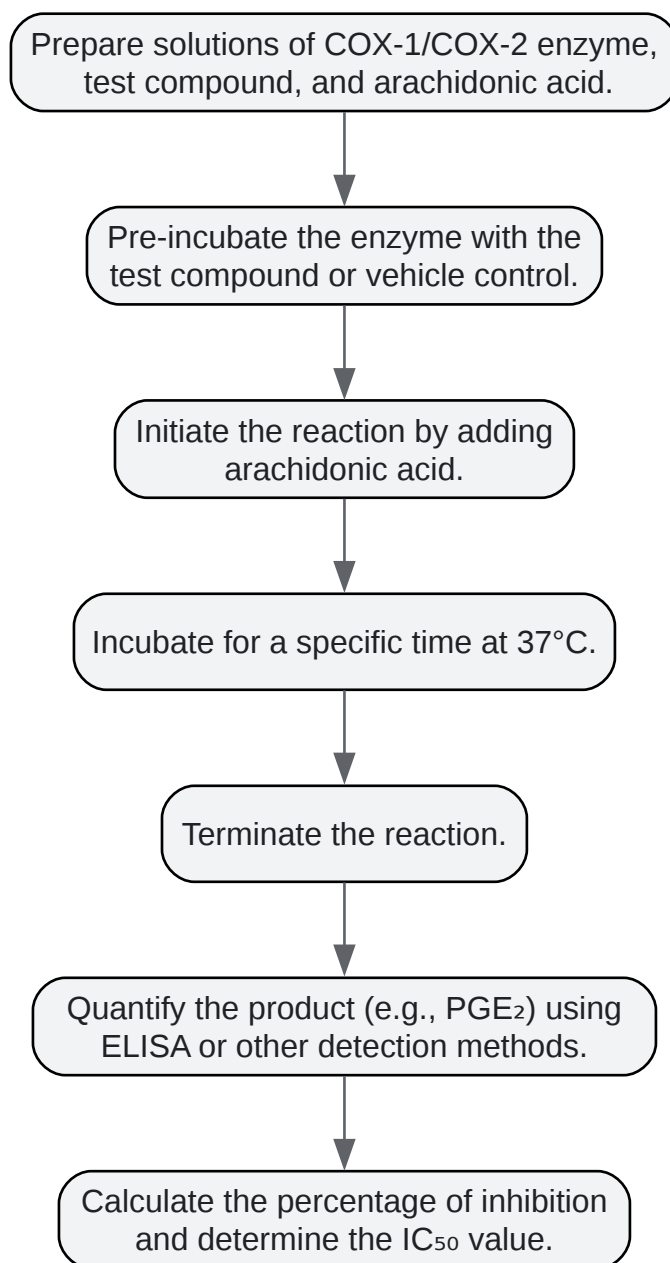
Procedure:

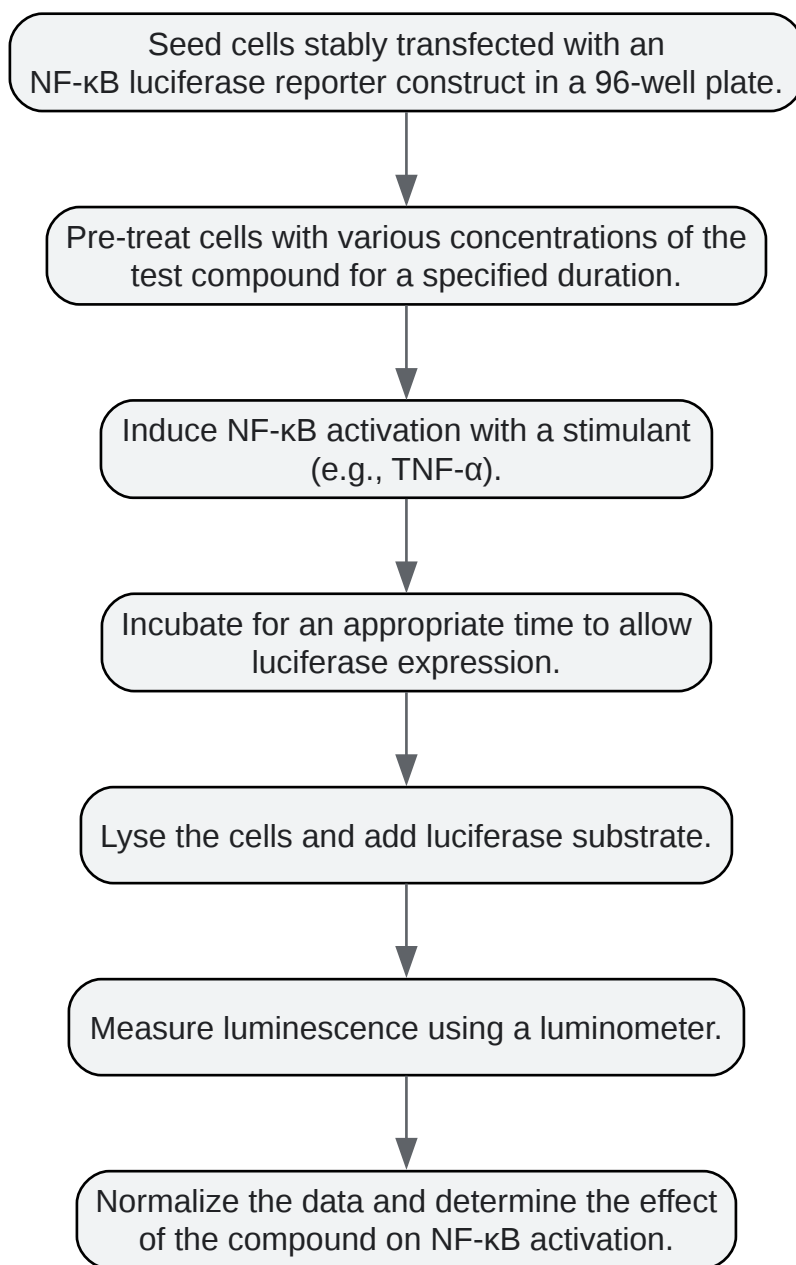
- In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add bromobenzene and succinic anhydride in a suitable solvent like dichloromethane.
- With vigorous stirring, carefully add anhydrous aluminum chloride in portions. An exothermic reaction will occur.
- After the addition is complete, heat the mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Stir the resulting mixture until the precipitate solidifies.
- Collect the crude product by vacuum filtration and wash it thoroughly with water.
- Purify the product by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure 4-(4-bromophenyl)-4-oxobutanoic acid.

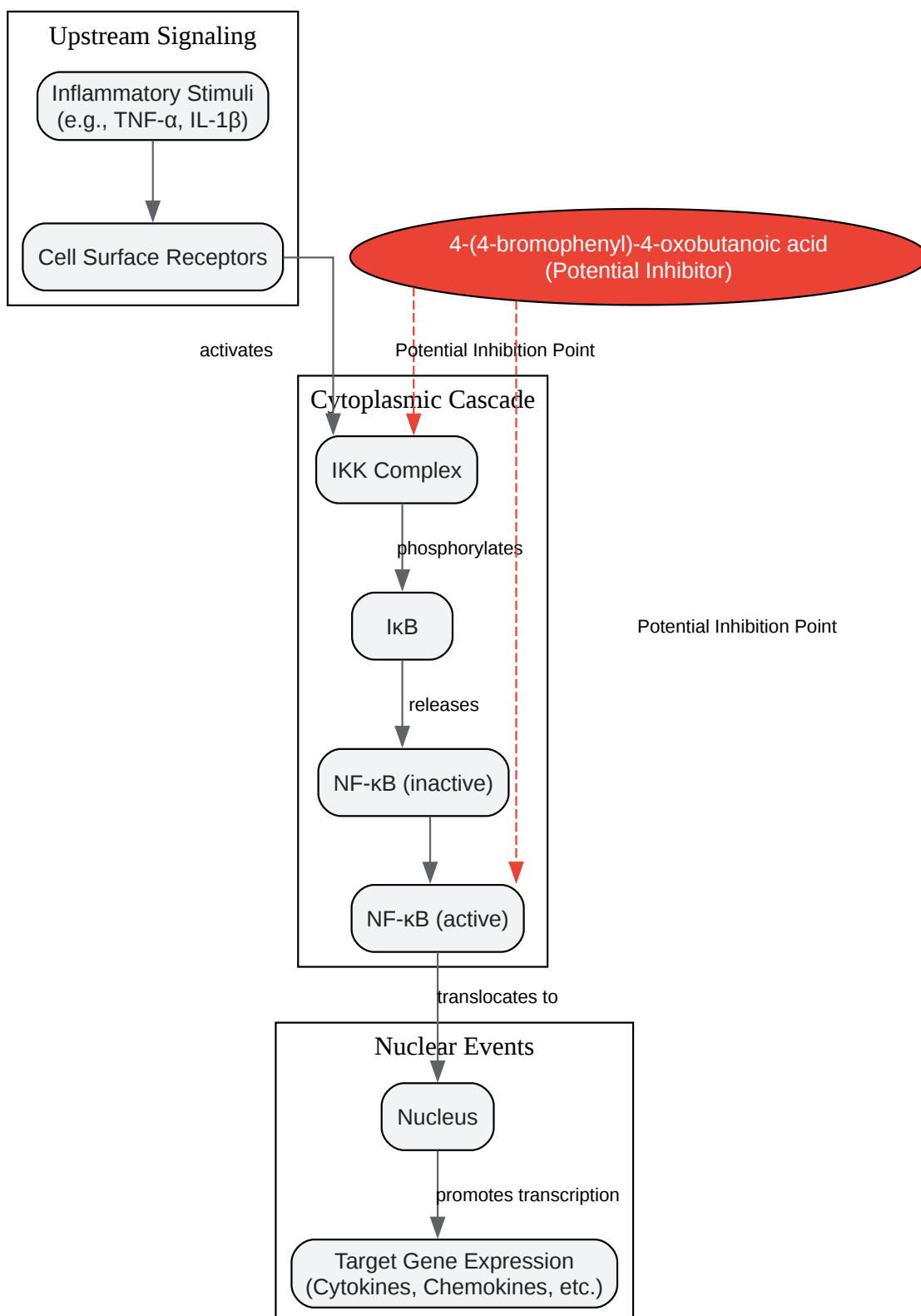
Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure to screen for the inhibitory activity of 4-(4-bromophenyl)-4-oxobutanoic acid against COX-1 and COX-2 enzymes.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Workflow Diagram:





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